

Application Notes and Protocols: (2-Methyloxiran-2-yl)methanol in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: (2-Methyloxiran-2-yl)methanol

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Introduction

(2-Methyloxiran-2-yl)methanol and its derivatives are valuable chiral building blocks in the synthesis of complex pharmaceutical agents. The inherent strain of the epoxide ring and the presence of a stereocenter make it a versatile synthon for introducing specific stereochemistry and functionality into a target molecule. This document provides detailed application notes and protocols for the use of a key derivative, tert-butyl ((S)-4-methyl-1-((R)-2-methyloxirane-2-yl)-1-oxopentan-2-yl)carbamate, in the synthesis of the anticancer drug, Carfilzomib.

Application: Synthesis of a Key Intermediate for Carfilzomib

A crucial application of a (2-methyloxiran-2-yl) moiety is in the synthesis of the proteasome inhibitor Carfilzomib, which is used in the treatment of multiple myeloma. The synthesis involves the preparation of the key epoxyketone intermediate, tert-butyl ((S)-4-methyl-1-((R)-2-methyloxirane-2-yl)-1-oxopentan-2-yl)carbamate. This intermediate contains the critical epoxide warhead that irreversibly binds to the proteasome.

Experimental Data

The following table summarizes the quantitative data for the kilogram-scale synthesis of the Carfilzomib intermediate, tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate, which is then epimerized to the desired (S,R)-diastereomer.

Parameter	Value	Reference
Starting Material	tert-Butyl ((R)-4-methyl-1-oxopent-1-en-2-yl)carbamate (enone)	[1]
Key Reagents	Manganese Catalyst (C2), Acetic Acid, Hydrogen Peroxide	[1]
Solvent	Acetonitrile	[1]
Reaction Temperature	-20 °C	[1]
Potency Adjusted Yield	77%	[1]
Purity (Diastereomeric Excess)	<0.5 A% of undesired epoxide diastereomer	[1]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl ((R)-4-Methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate

This protocol details the asymmetric epoxidation of the enone precursor to form the epoxyketone intermediate.

Materials:

- tert-Butyl ((S)-4-methyl-1-oxopent-1-en-2-yl)carbamate (enone 2)
- Manganese Catalyst C2
- Acetic Acid
- 50 wt % Aqueous Hydrogen Peroxide

- Acetonitrile (ACN)
- Methyl tert-butyl ether (MTBE)
- 5 wt % Aqueous Sodium Bisulfate (NaHSO₄)
- Water
- Isopropyl Alcohol (IPA)

Procedure:

- To a reactor, add a solution of the enone precursor (1.09 kg, 4.28 mol) in acetonitrile (12 L).
[\[1\]](#)
- Charge the reactor with the manganese catalyst C2 (0.00139 kg, 0.00171 mol) and acetic acid (1.29 kg, 21.4 mol).
[\[1\]](#)
- Cool the resulting solution to -20 °C.
[\[1\]](#)
- Slowly add a solution of 50 wt % aqueous hydrogen peroxide (0.583 kg, 8.57 mol) over 1.5 hours, ensuring the temperature is maintained below -15 °C.
[\[1\]](#)
- Age the reaction mixture for 2 hours at -20 °C.
[\[1\]](#)

Protocol 2: Epimerization to tert-Butyl ((S)-4-Methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate

This protocol describes the epimerization of the (R,R)-epoxyketone to the desired (S,R)-diastereomer.

Materials:

- tert-Butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Methyl tert-butyl ether (MTBE)

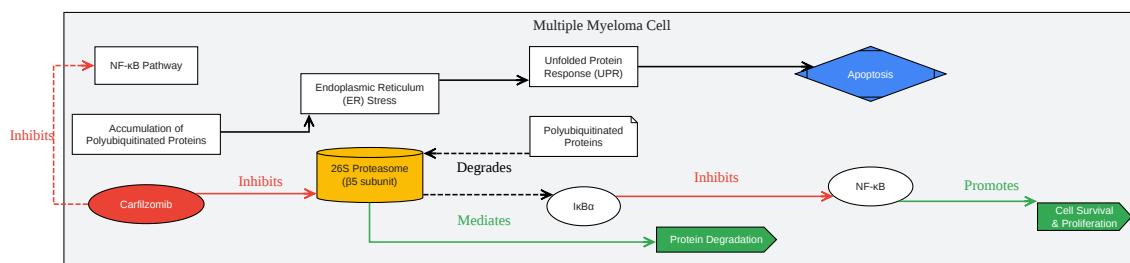
- 5 wt % Aqueous Sodium Bisulfate (NaHSO_4)
- Water

Procedure:

- To a 20 °C solution of the (R,R)-epoxyketone (1.03 kg, 3.79 mol) in MTBE (10 L), add DBU (0.116 kg, 0.762 mol) in a single portion.[1]
- Age the reaction mixture for 24 hours at 20 °C.[1]
- Add a solution of 5 wt % aqueous NaHSO_4 (4.6 L) to the reaction mixture.[1]
- Allow the layers to separate and remove the bottom aqueous layer.[1]
- Wash the organic layer with water (5.5 L) and then filter to remove any particulate matter.[1]
The resulting solution contains the desired tert-butyl ((S)-4-methyl-1-((R)-2-methyloxirane-2-yl)-1-oxopentan-2-yl)carbamate.

Visualizations

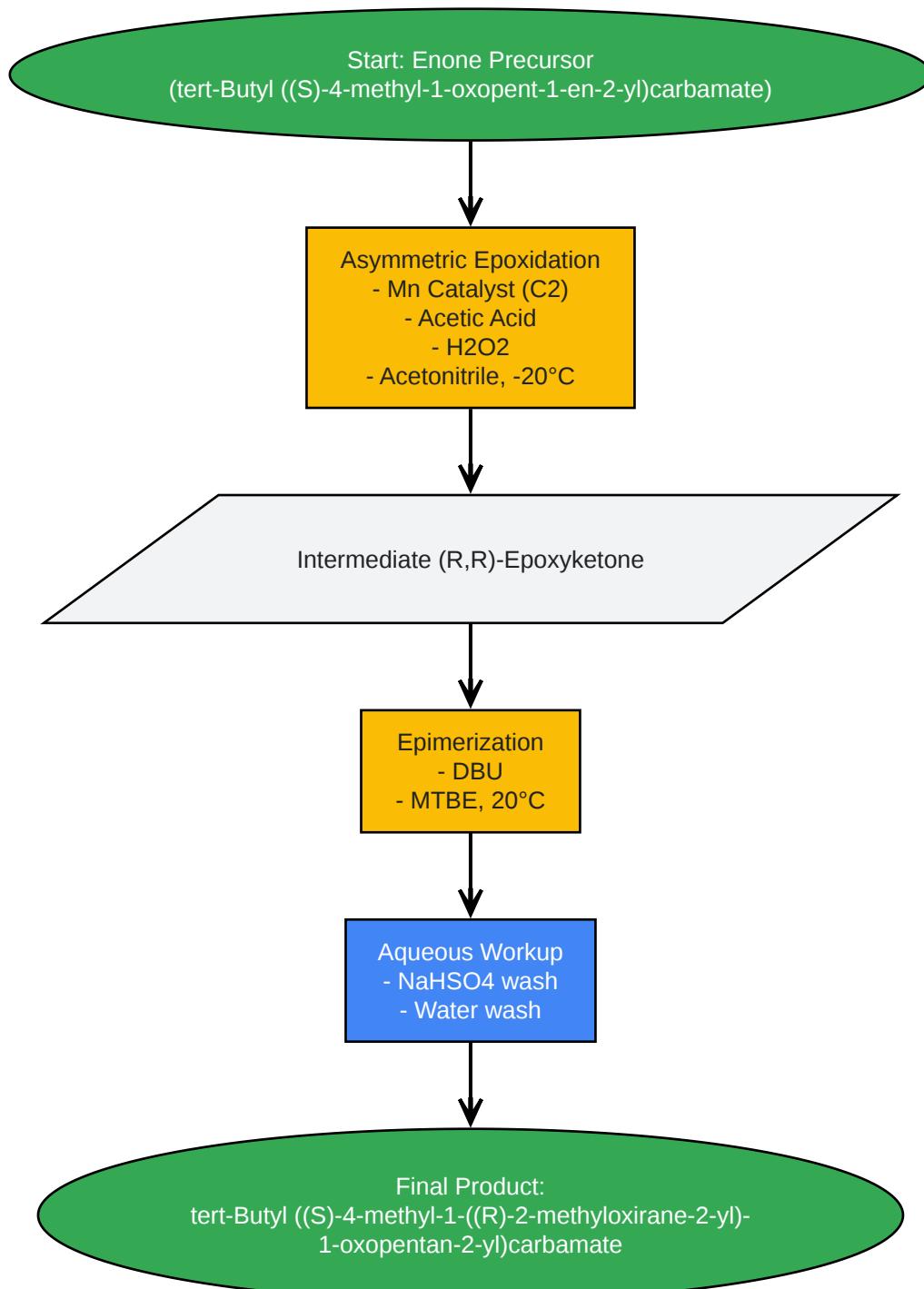
Signaling Pathway: Mechanism of Action of Carfilzomib



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Caption: Mechanism of action of Carfilzomib in multiple myeloma cells.

Experimental Workflow: Synthesis of Carfilzomib Intermediate



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Caption: Workflow for the synthesis of the key Carfilzomib intermediate.

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References

- 1. pubs.acs.org [pubs.acs.org]
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